![molecular formula C8H15N3O B2877698 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one CAS No. 1510803-57-2](/img/structure/B2877698.png)
1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, analogs were designed and synthesized based on the lead compound donepezil, which is currently prescribed as a major drug for the management of mild to severe Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an imidazolidin-2-one group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis and Evaluation as Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer's activity, based on the lead compound donepezil, a major drug for Alzheimer's disease management. This research aimed to replace key functionalities in donepezil with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) to explore anti-Alzheimer's profiles. The compounds demonstrated promising results in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, with some showing excellent anti-Alzheimer's profiles (Gupta et al., 2020).
Antiviral Activity
Research on pyridyl imidazolidinone derivatives, including 1-[5-(4'-chlorobiphenyl-4-yloxy)-3-methylpentyl]-3-pyridin-4-yl-imidazolidin-2-one, demonstrated significant antiviral activity against enterovirus 71 (EV71), a serious infectious disease. The study highlighted the importance of the compound's stereochemistry on its antiviral efficacy, showing that one enantiomer was notably more effective than its counterpart (Chern et al., 2005).
Hypoglycemic Activity
The compound's framework has also been utilized in the design and synthesis of imidazopyridine thiazolidine-2,4-diones, aiming to explore its hypoglycemic activity. This research was inspired by the novel hypoglycemic compound rosiglitazone, with the imidazopyridine derivatives undergoing evaluation for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity in diabetic mouse models. The structure-activity relationships of these compounds were thoroughly examined to identify promising candidates for further clinical development (Oguchi et al., 2000).
Anticancer Agents
The compound's structure has been leveraged in the synthesis of potential anticancer agents, specifically imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, by cyclization of substituted amino-diaminopyridines. Although the targeted compounds demonstrated lower activity compared to known mitotic inhibitors, this research opens avenues for developing novel anticancer therapies by exploring the chemical space around imidazopyridines (Temple et al., 1987).
将来の方向性
The future directions for “1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
特性
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8-10-3-4-11(8)6-7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVJEZKKSMIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510803-57-2 |
Source


|
| Record name | 1-[(pyrrolidin-3-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2877615.png)

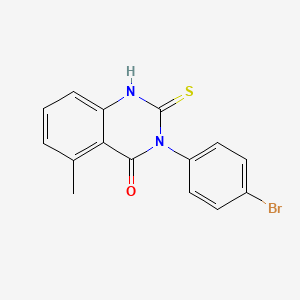
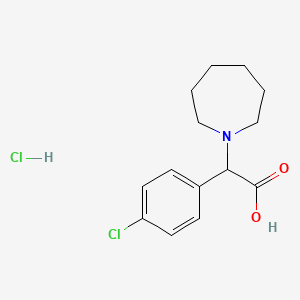
![tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)
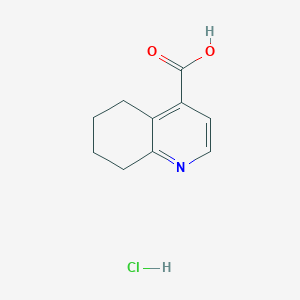
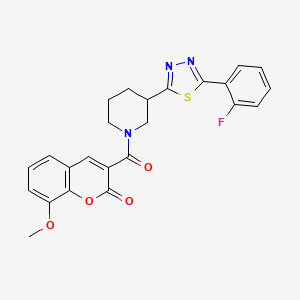
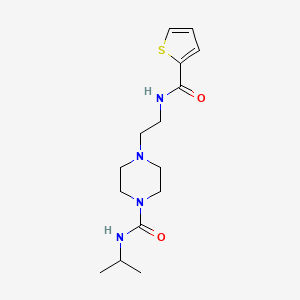

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2877631.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)
![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
